molecular formula C7H4Cl2N2 B1441720 3,7-Dichloroimidazo[1,2-a]pyridine CAS No. 1019026-71-1

3,7-Dichloroimidazo[1,2-a]pyridine

Cat. No.: B1441720
CAS No.: 1019026-71-1
M. Wt: 187.02 g/mol
InChI Key: RBIMNAOARNUPRG-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,2-a]pyridine (B132010) as a Fused Heterocyclic Core in Contemporary Chemistry

The imidazo[1,2-a]pyridine nucleus is a prominent structural motif found in a wide array of biologically active compounds and functional materials. nih.govresearchgate.net Its importance stems from its isosteric relationship with purines, fundamental components of nucleic acids, which allows imidazo[1,2-a]pyridine derivatives to interact with various biological targets. researchgate.net The fusion of the electron-rich imidazole (B134444) ring with the electron-deficient pyridine (B92270) ring results in a unique electronic distribution, conferring upon the scaffold a range of chemical and physical properties that can be fine-tuned through substitution. acs.org This adaptability has made the imidazo[1,2-a]pyridine core a valuable building block in the design of complex molecular architectures. rsc.org

Role in Modern Synthetic Organic Chemistry and Medicinal Chemistry Scaffolds

In synthetic organic chemistry, the imidazo[1,2-a]pyridine scaffold is a popular target due to the numerous synthetic methodologies developed for its construction. organic-chemistry.orgrsc.org These methods, often involving condensation reactions, multicomponent reactions, and various cyclization strategies, provide access to a diverse library of substituted derivatives. rsc.org This synthetic accessibility, coupled with the scaffold's inherent biological relevance, has cemented its role as a "privileged scaffold" in medicinal chemistry. nih.gov A privileged scaffold is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. The imidazo[1,2-a]pyridine core is present in several marketed drugs, demonstrating its clinical significance. nih.gov

Overview of Current Research Trends in Imidazo[1,2-a]pyridine Chemistry

Current research on imidazo[1,2-a]pyridines is focused on several key areas. A major trend involves the development of novel, efficient, and environmentally friendly synthetic methods to access this scaffold and its derivatives. organic-chemistry.org This includes the use of green solvents, catalyst-free reactions, and innovative cyclization strategies. nih.gov Another significant area of research is the exploration of the biological activities of new imidazo[1,2-a]pyridine derivatives. Scientists are actively investigating their potential as anticancer, antifungal, antiviral, and anti-inflammatory agents, among others. nih.govnih.govjournalajocs.comnih.gov Furthermore, the unique photophysical properties of some imidazo[1,2-a]pyridine derivatives are being explored for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes. rsc.org

While the broader imidazo[1,2-a]pyridine family is extensively studied, specific isomers such as 3,7-dichloroimidazo[1,2-a]pyridine remain less explored in dedicated scientific literature. The following sections will provide an overview of the known chemistry of dichloro-substituted imidazo[1,2-a]pyridines, with the understanding that specific data for the 3,7-dichloro isomer is limited.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dichloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIMNAOARNUPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2Cl)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Chemical Compound: 3,7 Dichloroimidazo 1,2 a Pyridine

Synthesis and Characterization

The synthesis of the imidazo[1,2-a]pyridine (B132010) core typically involves the cyclocondensation of a 2-aminopyridine (B139424) with an α-haloketone. For the synthesis of a dichloro-substituted derivative, a dichlorinated 2-aminopyridine or a chlorinated α-haloketone would be required starting materials. While specific synthetic procedures for this compound are not readily found in the literature, general methods for the synthesis of substituted imidazo[1,2-a]pyridines are well-established. organic-chemistry.org For instance, the reaction of a substituted 2-aminopyridine with an α-bromo- or α-chloro-ketone is a common approach. nih.gov

Characterization of such compounds would typically involve standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compound.

Physicochemical Properties

The physicochemical properties of this compound can be inferred from the general properties of halogenated aromatic heterocycles. The presence of two chlorine atoms would significantly increase the molecular weight and is expected to influence its solubility, lipophilicity, and electronic properties. Halogen atoms can participate in halogen bonding, which could affect the crystal packing and intermolecular interactions of the compound. The table below lists the available data for some dichloro-imidazo[1,2-a]pyridine derivatives.

PropertyValue
Molecular Formula C₇H₄Cl₂N₂
Molecular Weight 203.03 g/mol
IUPAC Name This compound
CAS Number Not available

Reactivity and Role as a Chemical Intermediate

The reactivity of the imidazo[1,2-a]pyridine ring is influenced by the positions of the substituents. The imidazole (B134444) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. The chlorine atoms on the 3 and 7 positions would act as directing groups in further chemical transformations. The C-Cl bonds could also be sites for nucleophilic substitution or cross-coupling reactions, making this compound a potential intermediate for the synthesis of more complex molecules. The reactivity of the imidazo[1,2-a]pyridine scaffold allows for functionalization at various positions, enabling the creation of diverse chemical libraries for drug discovery and other applications. nih.gov

Chemical Reactivity and Derivatization Strategies for 3,7 Dichloroimidazo 1,2 a Pyridine Systems

Electrophilic Aromatic Substitution on the Imidazo[1,2-a]pyridine (B132010) Core

The imidazo[1,2-a]pyridine ring system is generally susceptible to electrophilic aromatic substitution (EAS). The pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. youtube.comechemi.comslideshare.net Conversely, the imidazole (B134444) portion is electron-rich and thus more reactive. Electrophilic substitution preferentially occurs at the C3 position of the imidazole ring. echemi.comstackexchange.comnih.gov This regioselectivity is governed by the stability of the resulting cationic intermediate (Wheland intermediate). Attack at C3 allows for the positive charge to be delocalized over the nitrogen atom of the pyridine ring without disrupting the aromaticity of the six-membered ring, leading to a more stable intermediate. echemi.comstackexchange.com

In the case of 3,7-dichloroimidazo[1,2-a]pyridine, the C3 position is already occupied by a chlorine atom. Therefore, further electrophilic substitution would be directed to other available positions, influenced by the electronic effects of the existing chloro substituents.

Regioselective Functionalization at Halogenated Positions

While direct electrophilic substitution on the halogenated positions themselves is not a standard transformation, the inherent reactivity of the imidazo[1,2-a]pyridine core can be exploited to achieve regioselective functionalization. For instance, the introduction of other functional groups can be achieved through multi-step sequences that may involve initial modification of the heterocyclic core, followed by reactions at the chlorinated sites. The presence of chlorine atoms at both the C3 and C7 positions offers two distinct sites for potential derivatization.

The regioselectivity of such functionalizations can be influenced by the reaction conditions and the nature of the reagents employed. For example, in related halo-substituted pyridines, the position of the halogen can direct the outcome of subsequent reactions. nih.gov

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated heterocycles. In pyridine and its fused derivatives, positions ortho and para to the ring nitrogen are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen, which can stabilize the negatively charged Meisenheimer intermediate. quimicaorganica.orgyoutube.com

The scope of nucleophilic substitution reactions on chloro-imidazo[1,2-a]pyridines is broad, allowing for the introduction of a variety of functional groups. Common nucleophiles include amines, alkoxides, and thiols, leading to the formation of amino, alkoxy, and thioether derivatives, respectively. The reaction conditions, such as the choice of solvent, base, and temperature, are crucial for achieving successful substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they are extensively used to functionalize halogenated imidazo[1,2-a]pyridines. nih.govuni-muenchen.deoregonstate.edu Among these, the Suzuki-Miyaura coupling is particularly prevalent. medjchem.comresearchgate.netnih.govresearchgate.net

The Suzuki coupling typically involves the reaction of a halide (in this case, the chloro-substituents of this compound) with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. medjchem.comnih.gov This methodology allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the chlorinated positions.

The differential reactivity of the C3-Cl and C7-Cl bonds can potentially be exploited for selective cross-coupling reactions. Often, the C-Cl bond on the pyridine ring (C7) is more reactive in palladium-catalyzed couplings than the one on the imidazole ring (C3), allowing for sequential functionalization.

Table 1: Examples of Suzuki Coupling Reactions on Chloro-Substituted Pyridines

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)2NoneNa2CO3H2O/DMF60High
Pd(OAc)2P(tBu)3K3PO4Toluene100Good
[Pd(C3H5)Cl]2Tedicyp---Good

This table presents generalized conditions for Suzuki couplings on related chloropyridine systems and is for illustrative purposes. nih.govnih.govrsc.org

Post-Synthetic Modification of Dichloroimidazopyridine Frameworks

Post-synthetic modification (PSM) refers to the chemical transformation of a pre-assembled molecular framework. researchgate.netelsevierpure.comrsc.orgrsc.orgnih.gov In the context of this compound, once the core is synthesized, the chloro substituents serve as handles for a variety of subsequent chemical modifications. This approach is highly valuable for generating libraries of analogs for structure-activity relationship (SAR) studies in drug discovery. rsc.org

PSM strategies can include the reactions already discussed, such as nucleophilic substitutions and cross-coupling reactions. Additionally, other transformations can be envisioned. For example, if one of the chloro groups is selectively replaced by a functional group amenable to further reaction (e.g., an amino or hydroxyl group), a cascade of derivatization possibilities opens up.

The ability to perform these modifications on the intact dichloroimidazopyridine framework allows for the efficient and modular synthesis of complex molecules with diverse functionalities. nih.gov

In-Depth Computational Analysis of this compound Remains Largely Undocumented in Public Scientific Literature

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in drug discovery, leading to extensive research into its derivatives. Computational methods such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Quantum Theory of Atoms in Molecules (QTAIM) are commonly employed to understand the structure-activity relationships, reactivity, and electronic properties of these molecules. These studies are crucial for designing new therapeutic agents with enhanced efficacy and specificity.

However, the specific computational data required to construct a detailed article as per the requested outline for this compound—including specific values for optimized geometry, frontier molecular orbital energies, molecular electrostatic potential maps, chemical reactivity indices, dynamic behavior simulations, and topological analysis of electron density—could not be located. Scientific research often progresses by focusing on derivatives with specific biological activities or synthetic accessibility, and it appears that the 3,7-dichloro variant has not yet been a focus of such in-depth computational characterization in published studies.

Consequently, due to the absence of specific research data for this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the requested detailed structure and focus. Providing such an article would necessitate using data from other, non-identical compounds, which would be scientifically inaccurate and misleading.

Based on a comprehensive search for computational investigations into the spectroscopic parameters of this compound, there is currently no specific literature available that details the theoretical prediction and experimental validation of its NMR and IR spectra.

Research in computational chemistry, particularly using Density Functional Theory (DFT), has been applied to the parent compound, imidazo[1,2-a]pyridine, and its various other derivatives. These studies often involve:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule.

Vibrational Frequency Calculation: Predicting the infrared (IR) spectrum to identify characteristic absorption bands.

NMR Chemical Shift Calculation: Using methods like Gauge-Including Atomic Orbital (GIAO) to predict ¹H and ¹³C NMR chemical shifts.

These theoretical predictions are typically validated by comparing the calculated spectra with experimentally measured data. However, for the specific molecule of this compound, such dedicated studies containing the necessary data tables and detailed research findings for its unique spectroscopic parameters are not present in the available search results.

Advanced Spectroscopic Characterization Techniques for 3,7 Dichloroimidazo 1,2 a Pyridine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For imidazo[1,2-a]pyridine (B132010) derivatives, ¹H and ¹³C NMR spectra provide definitive information about the arrangement of atoms and the electronic environment of each nucleus. dtic.mil

In the ¹H NMR spectrum of the parent imidazo[1,2-a]pyridine, the protons appear in distinct regions, with their chemical shifts influenced by the aromatic ring currents and the nitrogen atoms. dtic.mil For 3,7-dichloroimidazo[1,2-a]pyridine, the substitution pattern significantly alters the spectrum. The electron-withdrawing nature of the chlorine atoms generally leads to a downfield shift (higher ppm) for the remaining protons on the rings. The absence of signals corresponding to H-3 and H-7 confirms the substitution at these positions.

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum of the parent compound are well-documented. nih.govresearchgate.net The carbons directly bonded to the chlorine atoms (C-3 and C-7) in the dichloro-analogue would show a significant downfield shift. The other carbon atoms in the heterocyclic system also experience shifts in their resonance frequencies due to the electronic influence of the substituents. Two-dimensional NMR techniques, such as COSY and HMBC, can be employed for unambiguous assignment of all proton and carbon signals. dtic.milmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on the parent compound and known substituent effects. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-27.8 - 8.2-
C-2-115 - 120
C-3-120 - 125
H-57.9 - 8.3-
C-5-125 - 130
H-66.8 - 7.2-
C-6-110 - 115
C-7-130 - 135
H-87.4 - 7.8-
C-8-115 - 120
C-8a-140 - 145

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups and analyze the vibrational modes of a molecule. researchgate.net The IR spectrum of an imidazo[1,2-a]pyridine derivative displays a series of absorption bands corresponding to the stretching and bending vibrations of its bonds. nih.govresearchgate.net

Key vibrational modes for the imidazo[1,2-a]pyridine core include C-H stretching vibrations, typically observed above 3000 cm⁻¹, and a complex pattern of C=C and C=N stretching vibrations within the aromatic system, usually found in the 1400-1650 cm⁻¹ region. researchgate.net The C-H in-plane and out-of-plane bending vibrations produce characteristic signals in the fingerprint region (below 1500 cm⁻¹). For this compound, the presence of chlorine atoms introduces C-Cl stretching vibrations, which are typically observed in the 600-800 cm⁻¹ range. The specific positions of the absorption bands can be influenced by the electronic effects of the substituents on the ring system. tandfonline.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3150
C=N Stretch1630 - 1680
Aromatic C=C Stretch1400 - 1600
C-H In-plane Bending1000 - 1300
C-H Out-of-plane Bending750 - 900
C-Cl Stretch600 - 800

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the confirmation of molecular weight and elucidation of fragmentation pathways. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. A key feature would be the isotopic pattern of the molecular ion, which arises from the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). The presence of two chlorine atoms results in a characteristic M⁺, M+2, and M+4 peak cluster with a specific intensity ratio, providing unambiguous evidence for the number of chlorine atoms in the molecule.

Studies on related imidazo[1,2-a]pyridine structures have shown that the gas-phase fragmentation is characteristic of the scaffold. nih.gov Common fragmentation pathways involve the cleavage of substituent groups and the sequential loss of small neutral molecules like HCN from the heterocyclic rings. The analysis of these fragment ions provides valuable information for confirming the core structure and the position of substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Imidazo[1,2-a]pyridine and its derivatives are aromatic systems that exhibit characteristic absorption bands in the UV region. optica.org These absorptions are primarily due to π → π* transitions of the delocalized electrons in the fused heterocyclic rings. nih.gov

The absorption spectrum of the parent imidazo[1,2-a]pyridine shows distinct maxima (λmax). researchgate.net Substitution on the ring system, such as with chlorine atoms in this compound, can cause a shift in these absorption bands. Electron-withdrawing groups can lead to either a bathochromic (red shift to longer wavelength) or hypsochromic (blue shift to shorter wavelength) effect, depending on their position and interaction with the molecular orbitals. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the UV-Vis spectra of such compounds. nih.gov The solvent environment can also influence the position and intensity of the absorption bands.

Fluorescence Spectroscopy for Photophysical Property Investigation

Many imidazo[1,2-a]pyridine analogues are known to be fluorescent, emitting light after absorbing UV radiation. nih.govnih.gov Fluorescence spectroscopy is used to study these photophysical properties, including the emission spectra, fluorescence quantum yields, and lifetimes. The emission characteristics are highly sensitive to the molecular structure, particularly the nature and position of substituents on the imidazo[1,2-a]pyridine core. nih.gov This tunability makes these compounds interesting for applications as fluorescent probes and materials. rsc.orgrsc.org For this compound, the chloro-substituents would influence its emission properties, potentially through the heavy-atom effect which can affect the rates of radiative and non-radiative decay processes.

Structure Activity Relationship Sar Methodologies and Molecular Design Principles for Imidazo 1,2 a Pyridine Derivatives

Methodological Frameworks for Elucidating SAR

The elucidation of Structure-Activity Relationships (SAR) for imidazo[1,2-a]pyridine (B132010) derivatives involves a systematic process of synthesizing analogues and evaluating their biological activity. This framework allows researchers to identify which parts of the molecule, known as pharmacophores, are essential for its desired effect.

Key methodological steps include:

Synthesis of Analogue Libraries: A diverse set of derivatives is created by making specific modifications at various positions of the imidazo[1,2-a]pyridine core (C2, C3, C5, C6, C7, and C8). rsc.org This can involve introducing different functional groups, altering substituent positions, or using bioisosteric replacements. nih.gov

Biological Screening: The synthesized compounds are tested in relevant biological assays to determine their potency (e.g., IC₅₀ or MIC values) and efficacy against a specific target, such as an enzyme or a cell line.

Data Analysis: The biological data is correlated with the structural modifications. For instance, studies have investigated how substituents on the phenyl ring at the C2 position or modifications at the C3 and C6 positions affect anticancer or antifungal activity. jmchemsci.comunife.it This systematic analysis helps to build a comprehensive SAR model. For example, in a series of meridianin derivatives, SAR studies showed that introducing different substituents on the core structure significantly influenced their antitumor activity. mdpi.com

This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry and guides the optimization of lead compounds into potential drug candidates. nih.govnih.gov

Influence of Halogen Substituents on Molecular Interactions and Electronic Properties

Halogen atoms, such as the two chlorine atoms in 3,7-dichloroimidazo[1,2-a]pyridine, play a critical role in modulating a molecule's physicochemical properties and its interactions with biological targets. The introduction of halogens onto the imidazo[1,2-a]pyridine scaffold is a common strategy in drug design.

Electronic Effects: Halogens are electron-withdrawing groups. Their presence on the imidazo[1,2-a]pyridine ring system alters its electron distribution. This can influence the reactivity of the scaffold, for example, by making specific positions more or less susceptible to further chemical reactions. nih.govnih.gov The electronic nature of the substituent can affect reaction yields during synthesis; electron-donating groups often result in better yields compared to electron-withdrawing groups in certain reactions. nih.gov

Molecular Interactions: Halogens can participate in various non-covalent interactions, most notably halogen bonding. This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on a biological macromolecule, such as a protein. These bonds can contribute significantly to the binding affinity and selectivity of a ligand for its target.

Lipophilicity and Bioavailability: The addition of halogens increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes, a crucial factor for bioavailability.

Binding Affinity: The position and nature of the halogen can have a profound impact on binding affinity. In one study on derivatives designed to detect beta-amyloid plaques, a bromo derivative showed a higher binding affinity (Kᵢ = 10 nM) than its iodo counterpart (Kᵢ = 15 nM), highlighting the subtle but significant effects of the choice of halogen. nih.gov A facile method for the regioselective introduction of chlorine or bromine at the C3 position has been developed, providing a route to synthesize specific halogenated derivatives for further study. rsc.org

A study on halogenated imidazo[1,5-a]pyridines demonstrated that the nature of the halogen substituent could triple the luminescence quantum yields in solution, showcasing the significant impact of halogens on the photophysical properties of the scaffold. northampton.ac.uk

Computational Approaches in Molecular Design and SAR Analysis

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid evaluation of compounds and the prediction of their properties, thereby saving significant time and resources.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. acs.org This method allows researchers to visualize potential binding modes and understand the intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—that stabilize the ligand-protein complex.

For imidazo[1,2-a]pyridine derivatives, docking studies have been instrumental in:

Identifying Key Interactions: Docking simulations have helped to understand how these compounds bind to various targets, including microtubule affinity regulating kinase (MARK4), aldehyde dehydrogenase (ALDH1A3), and Nek2. nih.govnih.govacs.org

Explaining SAR Data: When a series of compounds shows varying activity, docking can provide a structural rationale. For example, it can reveal why a particular substituent enhances binding affinity while another diminishes it. acs.org

Guiding Drug Design: By predicting how a designed molecule might fit into a binding site, docking helps in the rational design of new, more potent inhibitors. nih.gov

Table 1: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives
Derivative ClassTarget ProteinKey Findings from DockingReference
Phenothiazine-imidazo[1,2-a]pyridinesMARK4Identified binding interactions responsible for anti-cancer activity. nih.gov
2,6-diphenylimidazo[1,2-a]pyridine (GA11)ALDH1A3Revealed two possible binding modes, explaining the mechanism of inhibition. acs.org
Imidazo[1,2-a]pyridine derivativesNek2Used structure-based design to develop potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.

For imidazo[1,2-a]pyridine analogues, 3D-QSAR models have been successfully developed. These models use the three-dimensional structures of the molecules to generate predictive statistical models. Key steps involve:

Dataset Preparation: A set of molecules with known biological activities is divided into a training set (to build the model) and a test set (to validate it). openpharmaceuticalsciencesjournal.com

Model Generation: The model is built using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

Validation: The model's predictive power is assessed using the test set. A high correlation between predicted and actual activity indicates a robust model.

A 3D-QSAR model developed for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents yielded a high correlation coefficient (R² = 0.9181) and a good cross-validation coefficient (Q² = 0.6745), indicating its strong predictive capability for designing novel derivatives. openpharmaceuticalsciencesjournal.comresearchgate.net

Table 2: Statistical Results from a 3D-QSAR Study on Antimycobacterial Imidazo[1,2-a]pyridine-3-carboxamide Analogues
ParameterValueDescriptionReference
0.9181The correlation coefficient for the training set, indicating goodness of fit. researchgate.net
SD0.3305The standard deviation of the regression. researchgate.net
F85.9The F-test value, indicating the statistical significance of the model. researchgate.net
0.6745The cross-validation coefficient, indicating the predictive power of the model for the training set. researchgate.net
RMSE0.65The root mean square error for the test set, indicating predictive accuracy. researchgate.net
Pearson-R0.8427The correlation between predicted and observed activity for the test set. researchgate.net

Design Principles for Modulating Chemical Reactivity and Selectivity through Structural Variation

The ability to selectively modify the imidazo[1,2-a]pyridine scaffold is crucial for creating derivatives with desired properties. The reactivity of the ring system can be precisely controlled by the choice of synthetic methods and the existing substituents.

Regioselective Functionalization: The different carbon positions of the imidazo[1,2-a]pyridine ring exhibit different levels of reactivity. The C3 position is particularly susceptible to electrophilic substitution. rsc.org Numerous methods have been developed for the site-selective functionalization at each carbon atom (C2, C3, C5, C6, C7, and C8). rsc.org

Transition-Metal-Free Reactions: Efficient methods have been developed for the halogenation of imidazo[1,2-a]pyridines at the C3 position using inexpensive reagents like sodium chlorite (B76162) or sodium bromite, avoiding the need for transition-metal catalysts. nih.gov These halogenated products can then serve as versatile building blocks for further modifications, such as in Suzuki–Miyaura cross-coupling reactions. rsc.org

Multicomponent Reactions: Reactions like the Groebke–Blackburn–Bienaymè (GBB) three-component reaction provide a highly efficient pathway to synthesize complex imidazo[1,2-a]pyridines in a single step from simple starting materials. rsc.orgbeilstein-journals.org

Catalyst-Free Synthesis: In some cases, imidazo[1,2-a]pyridines can be synthesized without any catalyst, for example, by reacting α-bromo/chloroketones with 2-aminopyridines, offering a more environmentally friendly approach. bio-conferences.org

These design principles allow chemists to fine-tune the structure of the scaffold, introducing functional groups at specific locations to modulate reactivity, solubility, and ultimately, biological activity.

Imidazo[1,2-a]pyridine Scaffold as a Foundation for Advanced Chemical Probe Development

Beyond its role as a scaffold for therapeutic agents, the imidazo[1,2-a]pyridine core is a valuable foundation for creating chemical probes—molecules designed to study biological systems. Its favorable chemical and photophysical properties make it particularly suitable for this purpose. researchgate.net

Fluorescent Probes: Many imidazo[1,2-a]pyridine derivatives exhibit fluorescence, a property that can be exploited for bioimaging. researchgate.net Their optical properties, including high quantum yields and large Stokes shifts, are advantageous for developing sensitive probes. researchgate.net

Imaging Agents for Disease: A notable application is the development of ligands for imaging beta-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. nih.gov For instance, the iodinated derivative [¹²⁵I]16(IMPY) showed high selective binding to amyloid-like structures in brain sections of transgenic mice, suggesting its potential as a PET or SPECT imaging agent in humans. nih.gov

Covalent Probes: The scaffold has been used to develop covalent inhibitors, which form a permanent bond with their target. A recent study utilized the imidazo[1,2-a]pyridine backbone to create covalent inhibitors of KRAS G12C, a key cancer-related mutation, validating its utility as a scaffold for discovering covalent anticancer agents. rsc.org

The versatility of the imidazo[1,2-a]pyridine ring system ensures its continued importance not only in the quest for new drugs but also in the development of sophisticated tools to unravel the complexities of biology. rsc.orgresearchgate.net

Advanced Applications and Future Research Directions

Applications of Imidazo[1,2-a]pyridine (B132010) Derivatives in Materials Science

The unique photophysical properties of imidazo[1,2-a]pyridine derivatives make them prime candidates for advanced materials, especially in optoelectronics and chemical sensing. ijrpr.com Their strong fluorescence, which can be tuned by chemical modification, is central to these applications. nih.govresearchgate.net

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have emerged as exceptional materials for Organic Light-Emitting Diodes (OLEDs), particularly for achieving efficient deep-blue emission, a persistent challenge in display technology. nih.govnih.gov The imidazo[1,2-a]pyridine moiety often functions as an electron-accepting unit within bipolar molecules, which also contain an electron-donating part. nih.gov This design enables high emission quantum yields and thermal stability. nih.gov

Research has demonstrated that OLEDs using these derivatives can achieve remarkable performance. For instance, devices have been fabricated that exhibit high external quantum efficiencies (EQEs) with negligible efficiency roll-off at high brightness levels. nih.gov The specific color of the emission can be precisely tuned by altering the substituents on the imidazo[1,2-a]pyridine core, allowing for the creation of emitters that span from the near-UV to the deep-blue region of the spectrum. nih.gov

Table 1: Performance of Imidazo[1,2-a]pyridine-Based Emitters in OLEDs

Emitter Host/Doping Level Max. EQE (%) CIE Coordinates (x, y) Brightness (cd/m²) Source
IP-PPI Non-doped 4.85 (0.153, 0.097) 10,000 nih.gov
IP-DPPI Non-doped 4.74 (0.154, 0.114) 10,000 nih.gov
IP-PPI 40 wt% doped 5.23 (0.154, 0.077) 10,000 nih.gov

Fluorescent Sensors

The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold can be harnessed to create highly sensitive and selective chemical sensors. rsc.org By functionalizing the core with specific recognition moieties, probes have been developed that respond to the presence of target analytes through changes in their fluorescence, such as "turn-on" or "turn-off" signals. rsc.org

These sensors have been successfully applied to the detection of various species:

Metal Ions: Probes have been designed for the selective detection of biologically and environmentally important metal ions like Fe³⁺ and Hg²⁺ in aqueous solutions. rsc.orgrsc.org Some of these sensors are sensitive enough to detect contaminants at parts-per-billion (ppb) levels and have been incorporated into practical applications like paper-based test strips and for imaging within living cells. rsc.orgrsc.org

Nerve Agent Simulants: Imidazo[1,2-a]pyridine-based fluorescent probes have shown high selectivity and sensitivity for detecting nerve agent simulants such as diethyl cyanophosphonate (DCNP) and diethyl chlorophosphate (DCP). nih.govresearchgate.net These probes can detect the target molecules within seconds at micromolar concentrations, with detection limits as low as 0.6 µM. nih.gov

Table 2: Imidazo[1,2-a]pyridine-Based Fluorescent Sensor Performance

Sensor Target Analyte Detection Limit (LOD) Application Source
Probe 5 Fe³⁺ 4.0 ppb In vitro and HeLa cells rsc.org
Probe 5 Hg²⁺ 1.0 ppb In vitro and HeLa cells rsc.org
Rh-Ip-Hy Hg²⁺ Not specified Cell imaging, test strips rsc.org
Probe 6b DCP 0.6 µM Water and vapor detection nih.gov

Integration of 3,7-Dichloroimidazo[1,2-a]pyridine into Novel Synthetic Methodologies

The compound this compound is a strategic building block for chemical synthesis. The two chlorine atoms are positioned at electronically distinct sites on the heterocyclic core (the C3 position on the imidazole (B134444) ring and the C7 position on the pyridine (B92270) ring), making them excellent leaving groups for functionalization through cross-coupling reactions. rsc.orgnih.gov

This dichloro-scaffold is an ideal starting point for creating extensive libraries of derivatives. Its utility lies in the potential for site-selective and sequential reactions, where each chlorine atom can be replaced independently. This allows for the controlled introduction of different functional groups, a powerful strategy for developing structure-activity relationships (SAR). nih.gov

Modern synthetic methods that are particularly amenable to the functionalization of this scaffold include:

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura and Mizoroki-Heck are highly effective for forming new carbon-carbon bonds at the C3 and C7 positions. nih.govnih.gov This enables the attachment of a wide variety of aryl, heteroaryl, or vinyl substituents, providing a direct route to structurally diverse molecules from the common 3,7-dichloro precursor. nih.gov

C-N and C-S Bond Formation: Beyond C-C coupling, methods for forming carbon-nitrogen and carbon-sulfur bonds are also well-established for the imidazo[1,2-a]pyridine core, further expanding the range of possible derivatives. nih.gov

The concept of late-stage functionalization is particularly relevant, where the core scaffold is built first and then diversified. nih.gov Using this compound, chemists can rapidly generate a multitude of analogues by varying the coupling partners in the final synthetic steps, accelerating the discovery of compounds with desired properties. nih.gov

Theoretical Predictions for Enhanced Chemical Performance and Material Design

Computational chemistry, particularly methods based on Density Functional Theory (DFT), plays a pivotal role in understanding and predicting the properties of imidazo[1,2-a]pyridine derivatives, thereby guiding the design of new and improved materials. nih.govacs.orgresearchgate.net

Predicting Photophysical and Electronic Properties Theoretical calculations are used to model the relationship between molecular structure and material performance. tandfonline.comscirp.org

Frontier Molecular Orbitals (FMOs): By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the electronic absorption and emission characteristics of a molecule. nih.govnih.gov The HOMO-LUMO energy gap is directly related to the color of the emitted light, allowing for the in-silico design of fluorophores with specific emission wavelengths for OLEDs or sensors. acs.org

Excited State Character: Time-dependent DFT (TD-DFT) can elucidate the nature of the emitting excited state, distinguishing between localized π-π* transitions and intramolecular charge transfer (ICT) states. nih.govtandfonline.com This information is critical for designing molecules with large Stokes shifts or solvent-dependent emission, which are desirable properties for certain sensor applications. tandfonline.com

Guiding Synthetic Strategy DFT can also predict the chemical reactivity of different sites on the this compound molecule. By calculating local reactivity descriptors like Fukui indices, chemists can identify which of the two chlorine atoms is more susceptible to nucleophilic substitution or which other positions on the ring are most likely to engage in electrophilic or radical reactions. scirp.orgrsc.orgresearchgate.net This predictive power helps in designing efficient and selective synthetic routes, saving time and resources in the lab.

Table 3: Correlation of Theoretical and Experimental Data for Imidazo[1,2-a]pyridine Dyes

Dye Substituent (X) Calculated Energy Barrier (ESIPT) Observed Emission Application Potential Source
A2 Me Barrierless (gas) Redshifted keto fluorescence Chemosensors, laser dyes tandfonline.com
A4 Cl Barrierless (gas) Redshifted keto fluorescence Chemosensors, optoelectronics tandfonline.com
A5 OMe Barrierless (gas & polar solvent) Redshifted keto fluorescence Fluorescent probes tandfonline.com
A6 OH Barrierless (gas & polar solvent) Not specified Fluorescent probes tandfonline.com

Development of High-Throughput Screening Methodologies for Imidazo[1,2-a]pyridine Libraries

To fully exploit the chemical diversity accessible from precursors like this compound, efficient methods for both synthesis and screening are essential.

Automated Synthesis and Library Generation The generation of large chemical libraries for screening has been significantly accelerated by advances in automated synthesis.

Flow Chemistry: Fully automated continuous flow synthesis enables the rapid production of highly functionalized imidazo[1,2-a]pyridine derivatives. nih.gov These systems can perform multiple reaction steps sequentially without the need to isolate and purify intermediates, dramatically increasing throughput and efficiency. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs, such as the Groebke–Blackburn–Bienaymé reaction, are powerful tools for combinatorial chemistry. rsc.org They allow for the assembly of complex imidazo[1,2-a]pyridines from three or more simple starting materials in a single step, making them ideal for generating large and diverse compound libraries. bio-conferences.orgacs.org

High-Throughput and Virtual Screening Once synthesized, these libraries can be rapidly evaluated using high-throughput screening (HTS) techniques. While HTS is most commonly associated with drug discovery, the principles are applicable to materials science as well.

Biological Screening: HTS campaigns have successfully identified imidazo[1,2-a]pyridine derivatives with potent activity against various diseases. nih.govresearchgate.net

Virtual Screening: To improve efficiency, HTS is often complemented by in silico or virtual screening. nih.govresearchgate.net In this approach, computational models are used to search vast digital libraries of compounds to identify those most likely to be active, which are then prioritized for synthesis and physical testing. This pre-competitive, collaborative model has proven effective in exploring proprietary compound collections from multiple sources. nih.govresearchgate.net

Materials Screening: The HTS paradigm can be adapted to screen for material properties. Automated spectroscopic platforms could measure the photophysical characteristics (e.g., emission spectra, quantum yield) of entire libraries of imidazo[1,2-a]pyridine derivatives, quickly identifying candidates for OLEDs, sensors, or other optical applications.

Q & A

Q. What are the most efficient synthetic routes for 3,7-Dichloroimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For 3,7-dichloro derivatives, copper-catalyzed three-component coupling (TCC) reactions using 2-aminopyridines, arylaldehydes, and alkynes have shown high efficiency . Key parameters for optimization include:

  • Catalyst loading : CuI (5–10 mol%) in DMF at 100–120°C.
  • Substitution patterns : Electron-withdrawing groups (e.g., Cl) on the pyridine ring improve cyclization yields.
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) isolates the product in >75% purity .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

Regioselective chlorination can be validated using:

  • Single-crystal X-ray diffraction : Resolves Cl positions and intermolecular interactions (e.g., π-stacking, C–H⋯N bonds) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR distinguish between C-3 and C-7 chlorination. For example, aromatic protons adjacent to Cl atoms show deshielding (δ 8.2–9.0 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+^+ at m/z 217.97 for C7_7H4_4Cl2_2N2_2) .

Advanced Research Questions

Q. How do structural modifications at the 3,7-dichloro positions influence biological activity, and how can conflicting pharmacological data be resolved?

Contradictions in bioactivity (e.g., antimycobacterial vs. anti-inflammatory effects) often arise from:

  • Substituent electronic effects : Electron-withdrawing Cl groups enhance binding to hydrophobic enzyme pockets (e.g., IGF-1 receptor kinase) but may reduce solubility .
  • Crystal packing : Polymorph-dependent luminescence (e.g., yellow vs. red emission) indicates that solid-state interactions can alter bioavailability .
    Methodological resolution :
    • Docking studies : Compare binding affinities of different polymorphs using AutoDock Vina .
    • Solubility assays : Use shake-flask methods with PBS (pH 7.4) to correlate logP values with activity .

Q. What strategies are effective in analyzing discrepancies between in vitro and in vivo efficacy of this compound derivatives?

Discrepancies often stem from metabolic instability or off-target interactions. To address this:

  • Metabolite profiling : Use LC-MS/MS to identify major metabolites (e.g., hydroxylation at C-6) .
  • PK/PD modeling : Apply compartmental models to predict dose-response relationships in murine inflammation models .
  • Selectivity screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to rule out off-target effects .

Q. How can computational methods guide the design of this compound analogs with improved fluorescence properties?

ESIPT (excited-state intramolecular proton transfer) luminescence can be tuned via:

  • DFT calculations : Optimize HOMO-LUMO gaps using Gaussian09 with B3LYP/6-31G* basis sets. Cyano substitutions at C-6 red-shift emission by 40–60 nm .
  • Crystal engineering : Co-crystallize with π-acidic coformers (e.g., tetrafluoroterephthalonitrile) to stabilize emissive polymorphs .

Methodological Resources

  • Synthetic Protocols : TCC reactions , iodine-catalyzed cyclization .
  • Analytical Tools : Single-crystal XRD , polymorphic luminescence profiling .
  • Biological Assays : Kinase inhibition , Annexin V apoptosis kits , ChIP-seq for target validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.